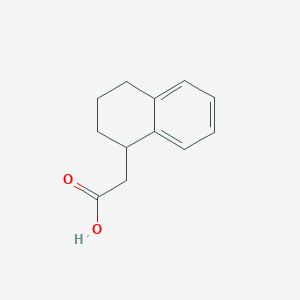

2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetic acid

Descripción

Contextualization of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetic acid within the Field of Polycyclic Aliphatic Carboxylic Acids

Polycyclic aliphatic carboxylic acids are organic compounds characterized by the presence of two or more fused rings, where at least one ring is not aromatic, and a carboxyl group attached to an aliphatic (non-aromatic) carbon atom. acs.orgnih.gov this compound fits this classification perfectly. Its core, 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin), is a polycyclic structure composed of a benzene (B151609) ring fused to a cyclohexane (B81311) ring. wikipedia.org The acetic acid moiety is attached to a chiral carbon center within the saturated portion of this fused ring system.

This class of compounds is significant in organic synthesis. The carboxylic acid group is one of the most versatile functional groups, serving as a precursor for a wide array of other functionalities and participating in numerous C-C bond-forming reactions. acs.org The polycyclic aliphatic framework provides a rigid, three-dimensional structure that can be used to control the spatial orientation of substituents, a critical aspect in fields such as medicinal chemistry and materials science.

Rationale for Academic Investigation of Tetrahydronaphthalene-Derived Scaffolds

The tetrahydronaphthalene core is more than just a structural support; it is a "privileged scaffold" in medicinal chemistry and a subject of intense academic investigation for several reasons. ijpsjournal.comnih.gov The naphthalene (B1677914) nucleus, whether in its fully aromatic or partially saturated form, is a component of many bioactive compounds and FDA-approved therapeutics used to treat a wide range of conditions. ijpsjournal.com

Detailed research findings have highlighted the utility of this scaffold in several key areas:

Mimicking Biological Structures: The tetrahydronaphthalene scaffold has been identified as a promising framework for α-helix mimicry. nih.gov α-Helices are fundamental protein secondary structures involved in a vast number of biomolecular recognition events, such as protein-protein and protein-DNA interactions. nih.gov By presenting functional groups in a spatial arrangement that mimics the side chains of an α-helix, tetrahydronaphthalene-based molecules can be designed to disrupt these interactions, offering potential therapeutic applications. nih.gov

Foundation for Drug Discovery: Derivatives of tetrahydronaphthalene have been synthesized and evaluated for a variety of biological activities. Research has demonstrated their potential as combined thromboxane (B8750289) receptor antagonists and thromboxane synthase inhibitors, which are targets for anti-platelet therapies. nih.gov The rigid scaffold allows for the precise positioning of pharmacophoric groups to optimize interaction with biological targets.

Synthetic Accessibility and Versatility: The tetralin framework and its derivatives can be constructed through established synthetic routes, including intramolecular Friedel-Crafts reactions and cyclative C-H/C-H coupling reactions. wikipedia.orgsemanticscholar.org This accessibility allows chemists to readily generate a diversity of substituted analogs for structure-activity relationship (SAR) studies. The chemical stability of the scaffold, combined with the reactivity of attached functional groups, makes it an ideal platform for building complex molecular architectures.

| Rationale for Investigation | Key Findings |

| Biomimicry | The tetrahydronaphthalene scaffold can mimic the i, i+3, and i+4 residues of an α-helix, making it a valuable tool for designing inhibitors of protein-protein interactions. nih.gov |

| Medicinal Chemistry | Naphthalene and its hydrogenated derivatives are considered multidimensional scaffolds that form the basis for numerous antimicrobial, anti-cancer, and anti-inflammatory agents. ijpsjournal.com |

| Therapeutic Potential | Specific derivatives have shown potent activity as combined thromboxane receptor antagonists and synthase inhibitors. nih.gov |

| Synthetic Utility | The framework is readily accessible through various synthetic methods, enabling the creation of diverse molecular libraries for academic and industrial research. semanticscholar.org |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLRZDXOJMFVPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801263116 | |

| Record name | 1,2,3,4-Tetrahydro-1-naphthaleneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801263116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63328-17-6 | |

| Record name | 1,2,3,4-Tetrahydro-1-naphthaleneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63328-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-1-naphthaleneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801263116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 1,2,3,4 Tetrahydronaphthalen 1 Yl Acetic Acid

Exploration of Direct Synthetic Routes

Direct synthetic routes offer the advantage of atom and step economy. Modern catalysis and classic condensation reactions represent two primary approaches in this category.

Photoredox-Catalyzed Carboxylation Approaches to 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetic acid

Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon bonds under mild conditions. mdpi.com These reactions often proceed via radical intermediates, enabling transformations that are challenging with traditional methods. mdpi.com The direct carboxylation of a C(sp³)–H bond on the tetrahydronaphthalene core represents a highly desirable but challenging synthetic strategy.

While the direct photoredox-catalyzed carboxylation of 1,2,3,4-tetrahydronaphthalene (B1681288) at the C1 position to yield the target acid is not yet widely documented, the general principles of this technology suggest its potential applicability. Such a reaction would likely involve the generation of a tetralinyl radical at the benzylic C1 position, which would then be trapped by carbon dioxide. Recent advancements have demonstrated the photoredox-catalyzed carboxylation of allylic C-H bonds and the coupling of alkyl carboxylic acids with various partners, highlighting the growing capability of this field. mdpi.comdlut.edu.cn The development of a specific catalytic system for the C-H carboxylation of tetralin would represent a significant advancement in the direct synthesis of the target molecule.

Alkali-Catalyzed Condensation Reactions Yielding Tetrahydronaphthylacetic Acid Precursors

Classic condensation reactions provide a robust and well-established method for carbon-carbon bond formation. The Stobbe condensation, discovered by Hans Stobbe in 1893, is a prime example. unacademy.com This reaction involves the condensation of a ketone or aldehyde with a succinic acid ester in the presence of a strong base, such as sodium ethoxide or potassium tert-butoxide, to yield an alkylidene succinic acid or its corresponding monoester. unacademy.comdrugfuture.comorganicreactions.org

In the context of synthesizing precursors for this compound, α-tetralone serves as the ketone component. The reaction with diethyl succinate (B1194679) under basic conditions does not lead directly to the final product but rather to an unsaturated dicarboxylic acid precursor. The mechanism involves the formation of a γ-lactone intermediate, which undergoes a base-catalyzed ring-opening to give the salt of the half-ester, making the reaction essentially irreversible. unacademy.comjuniperpublishers.com

Table 1: Key Features of the Stobbe Condensation

| Feature | Description |

|---|---|

| Reactants | Ketone (α-tetralone) and a succinic ester (e.g., diethyl succinate) |

| Catalyst | Strong base (e.g., potassium tert-butoxide, sodium ethoxide) |

| Intermediate | γ-lactone |

| Initial Product | Monoester of an α-alkylidene succinic acid |

| Significance | Forms a key precursor that can be further modified to the target molecule. |

The resulting product, an unsaturated diacid or its monoester, contains the necessary carbon framework. Subsequent chemical transformations, such as catalytic hydrogenation to saturate the double bond and decarboxylation, are required to arrive at the final this compound. This approach has been widely applied in the synthesis of various tetralone and tetrahydronaphthalene derivatives. juniperpublishers.comchemistry-chemists.com

Multi-Step Synthetic Strategies from Precursors

Multi-step syntheses allow for the controlled and often stereospecific construction of complex molecules by building upon readily available starting materials.

Synthetic Pathways Initiating from Tetralone Derivatives

α-Tetralone is a common and versatile starting material for the synthesis of 1-substituted tetralin derivatives. organic-chemistry.orgsemanticscholar.orgchemicalbook.com One of the most effective methods for introducing the acetic acid side chain at the C1 position is the Reformatsky reaction. lookchem.com

The Reformatsky reaction involves the treatment of a carbonyl compound, in this case, α-tetralone, with an α-halo ester (e.g., ethyl bromoacetate) and metallic zinc. nrochemistry.combyjus.com The zinc inserts into the carbon-halogen bond of the ester to form an organozinc reagent, often called a Reformatsky enolate. wikipedia.org This enolate is less reactive than a corresponding lithium enolate, preventing self-condensation and allowing it to add specifically to the ketone carbonyl group. wikipedia.orgresearchgate.net The initial product is a β-hydroxy ester. Subsequent acid-catalyzed dehydration furnishes an unsaturated ester, which can then be catalytically hydrogenated to yield the ethyl ester of the target acid. A final hydrolysis step liberates the desired this compound.

Table 2: Steps in the Reformatsky-Based Synthesis

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Reformatsky Reaction | α-Tetralone, Ethyl bromoacetate, Zn | Ethyl 2-(1-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate |

| 2 | Dehydration | Acid catalyst (e.g., H₂SO₄) | Ethyl 2-(3,4-dihydronaphthalen-1-yl)acetate |

| 3 | Hydrogenation | H₂, Pd/C | Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate |

Transformation of Naphthalene (B1677914) and Tetrahydronaphthalene Analogues

Syntheses can also commence from the basic hydrocarbon skeletons of naphthalene or 1,2,3,4-tetrahydronaphthalene (tetralin). Naphthalene can be readily converted to tetralin via catalytic hydrogenation. To introduce functionality at the desired C1 position, a Friedel-Crafts acylation of tetralin can be performed. For example, acylation with acetyl chloride and a Lewis acid catalyst would yield 1-acetyl-1,2,3,4-tetrahydronaphthalene.

This acetyl derivative can then be transformed into the target acetic acid. One potential route is through a haloform reaction to convert the methyl ketone into a carboxylic acid (1,2,3,4-tetrahydronaphthalene-1-carboxylic acid). This carboxylic acid is one carbon shorter than the target molecule and would require a chain extension, or homologation, reaction.

Strategic Incorporation of the Acetic Acid Moiety onto the Tetrahydronaphthalene Core

The final step in many synthetic routes involves the specific introduction or modification of a side chain to form the acetic acid group. Two classic and powerful methods for this transformation are the Arndt-Eistert homologation and the malonic ester synthesis.

The Arndt-Eistert homologation is a well-established method for converting a carboxylic acid to its next higher homologue, effectively inserting a methylene (B1212753) (-CH2-) group. organic-chemistry.orgwikipedia.org This sequence begins with the conversion of a starting carboxylic acid, such as 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, into its acid chloride. nrochemistry.com The acid chloride is then reacted with diazomethane (B1218177) to form an α-diazoketone. The key step is the subsequent Wolff rearrangement of the diazoketone, which is catalyzed by silver(I) oxide or light, to generate a ketene (B1206846). nrochemistry.comambeed.com This highly reactive ketene is then trapped by a nucleophile, such as water, to produce the desired homologated carboxylic acid. organic-chemistry.org

The malonic ester synthesis provides another route to substituted acetic acids. wikipedia.org This method would require a 1-halo-1,2,3,4-tetrahydronaphthalene as the starting material. The halide is displaced by the enolate of diethyl malonate. The resulting substituted malonic ester is then subjected to hydrolysis and decarboxylation upon heating, which removes one of the ester groups and yields the final product. The main challenge in this route is the efficient and regioselective synthesis of the 1-halotetralin precursor.

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiopure this compound, which possesses a single stereocenter at the C1 position of the tetralin ring, requires precise control over the three-dimensional arrangement of atoms during the synthetic process. The following sections delve into established and sophisticated methods designed to achieve this stereocontrol.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a robust and widely employed strategy for controlling stereochemistry. wikipedia.org This method involves the temporary incorporation of a chiral molecule (the auxiliary) into the synthetic intermediate. The inherent chirality of the auxiliary directs the stereochemical outcome of a subsequent bond-forming reaction, leading to the formation of one diastereomer in preference to the other. wikipedia.org After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

For the synthesis of this compound, a common approach involves the use of Evans-type oxazolidinone auxiliaries or pseudoephedrine-based auxiliaries. nih.gov The general sequence begins with the acylation of the chiral auxiliary with an appropriate achiral carboxylic acid derivative.

A potential pathway could involve:

Attachment of Auxiliary : A chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with an acetyl group.

Enolate Formation and Alkylation : The resulting N-acetyl imide is deprotonated using a strong base like lithium diisopropylamide (LDA) to form a chiral enolate. This enolate is then reacted with a suitable electrophile, such as 1-bromotetralin. The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate, resulting in a highly diastereoselective alkylation.

Cleavage of Auxiliary : The final step involves the hydrolytic removal of the chiral auxiliary, typically under basic conditions (e.g., with lithium hydroperoxide), to yield the desired enantiomerically enriched this compound.

The diastereoselectivity of such alkylation reactions is often very high, frequently exceeding 95:5 diastereomeric ratios.

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | High diastereoselectivity, predictable stereochemical outcome, auxiliary is recoverable. |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation to form chiral carboxylic acids, ketones, and alcohols | Forms highly crystalline derivatives aiding purification, high facial selectivity. nih.gov |

| Camphorsultams | Diels-Alder reactions, conjugate additions | Excellent stereocontrol, robust under various reaction conditions. |

| (S)-(-)-1-Phenylethylamine | Resolution of racemic acids | Forms diastereomeric salts that can be separated by crystallization. |

Asymmetric Catalytic Hydrogenation and Reduction Strategies

Asymmetric catalytic hydrogenation is one of the most efficient methods for producing enantiomerically pure compounds. This technique utilizes a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, to deliver hydrogen atoms to a prochiral unsaturated substrate in a stereoselective manner.

A viable strategy for synthesizing enantiopure this compound is the asymmetric hydrogenation of a precursor like 2-(naphthalen-2-yl)acrylic acid or 2-(3,4-dihydronaphthalen-1-yl)acetic acid. The hydrogenation of the double bond in the acrylic acid side chain or within the naphthalene ring system can generate the desired stereocenter with high enantioselectivity.

Ruthenium complexes containing chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are particularly effective for the hydrogenation of various unsaturated carboxylic acids. researchgate.net For instance, the asymmetric hydrogenation of 2-(6'-methoxy-2'-naphthyl)acrylic acid to produce the anti-inflammatory drug Naproxen is a well-established industrial process that achieves enantiomeric excesses (e.e.) greater than 95%. researchgate.net A similar catalytic system could be applied to a suitable precursor of the target molecule.

The key elements of this strategy are:

Catalyst : A transition metal complex (e.g., Ru(OAc)₂[(R)-BINAP]).

Substrate : An unsaturated precursor molecule containing a C=C double bond at a position that, upon reduction, creates the target stereocenter.

Conditions : The reaction is typically carried out under a pressurized atmosphere of hydrogen gas in a suitable solvent like methanol (B129727) or ethanol.

Table 2: Examples of Chiral Ligands for Asymmetric Hydrogenation

| Ligand | Metal | Substrate Type | Typical Enantiomeric Excess (e.e.) |

|---|---|---|---|

| (R)- or (S)-BINAP | Ruthenium, Rhodium | Unsaturated carboxylic acids, ketones | >95% |

| DuPhos | Rhodium | Enamides, β-keto esters | >98% |

| JOSIPHOS | Iridium, Rhodium | Imines, ketones | >99% |

| P-Phos | Ruthenium | Aromatic ketones, α-amino ketones | >96% |

Enzymatic Biotransformations for Chiral Induction

Enzymatic methods offer a green and highly selective alternative for producing enantiopure compounds. Biotransformations are carried out under mild conditions and are catalyzed by enzymes, which are inherently chiral and can exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of this compound, the most common enzymatic approach is the kinetic resolution of a racemic mixture.

In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic pair, leaving the other enantiomer unreacted. This allows for the separation of the fast-reacting enantiomer (as a product) from the slow-reacting one (as unreacted starting material). Lipases are the most frequently used enzymes for this purpose due to their broad substrate tolerance, stability in organic solvents, and commercial availability.

A typical resolution process for the target molecule would involve:

Esterification : The racemic this compound is first converted to a simple ester (e.g., methyl or ethyl ester).

Enzymatic Hydrolysis : The racemic ester is then subjected to hydrolysis catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PSL), in an aqueous buffer system. The enzyme will selectively hydrolyze one enantiomer of the ester back to the carboxylic acid, while the other enantiomeric ester remains largely untouched.

Separation : At approximately 50% conversion, the reaction is stopped. The mixture, now containing one enantiomer of the acid and the opposite enantiomer of the ester, can be separated by extraction.

Alternatively, the racemic acid can be resolved via enzyme-catalyzed transesterification in an organic solvent using an acyl donor like vinyl acetate. Lipases have been successfully used for the kinetic resolution of various tetralin derivatives, demonstrating the feasibility of this approach for the target compound. researchgate.net

Table 3: Common Enzymes for Kinetic Resolution

| Enzyme | Source Organism | Typical Reaction | Substrate Class |

|---|---|---|---|

| Lipase B (CAL-B) | Candida antarctica | Hydrolysis, Transesterification | Alcohols, Esters, Amines |

| Lipase (PSL) | Pseudomonas cepacia | Hydrolysis, Transesterification | Alcohols, Esters |

| Lipase R | Penicillium roqueforti | Transesterification | Alcohols, Esters |

| Acyltransferase | Mycobacterium smegmatis | Transesterification | Alcohols |

Chemical Reactivity and Derivatization Strategies of 2 1,2,3,4 Tetrahydronaphthalen 1 Yl Acetic Acid

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that serves as a primary site for molecular modification through several classical organic transformations.

Esterification Reactions for Molecular Diversification

Esterification of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetic acid is a fundamental strategy for creating derivatives with modified polarity and steric properties. A common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. nih.gov Another powerful method is the Mitsunobu reaction, which allows for the esterification of secondary alcohols under mild conditions using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3). medcraveonline.commedcraveonline.com These methods provide access to a wide range of esters, from simple alkyl esters to more complex structures.

Table 1: Representative Esterification Reactions

| Ester Product Name | Alcohol Reagent | Reaction Type | Catalyst/Reagents |

|---|---|---|---|

| Methyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate | Methanol (B129727) | Fischer-Speier | H₂SO₄ (catalytic) |

| Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate | Ethanol | Fischer-Speier | HCl (gas) |

| Isopropyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate | Isopropanol (B130326) | Mitsunobu | DEAD, PPh₃ |

Amidation Reactions and Peptide Coupling Chemistry

The formation of an amide bond from the carboxylic acid group is a key transformation for introducing nitrogen-containing functionalities. Direct reaction with an amine is generally not feasible and requires activation of the carboxylic acid. This is commonly achieved using peptide coupling reagents, which have been extensively developed for peptide synthesis. uni-kiel.de These reagents convert the carboxylic acid into a highly reactive intermediate that is readily attacked by the amine nucleophile. iris-biotech.deuniurb.it Common classes of coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and aminium/uronium salts such as HBTU, HATU, and PyBOP. peptide.com The choice of reagent can be critical, especially when dealing with sterically hindered substrates, to ensure high yields and minimize side reactions like racemization. uni-kiel.de

Table 2: Common Peptide Coupling Reagents for Amide Synthesis

| Reagent Acronym | Full Chemical Name | Class | Key Features |

|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | Cost-effective; byproduct (DCU) is insoluble. peptide.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Highly efficient with low racemization. peptide.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | Very effective for hindered amino acids due to the HOAt leaving group. |

Reduction to Corresponding Alcohols and Aldehydes

Reduction of the carboxylic acid group provides access to the corresponding primary alcohol or aldehyde, which are valuable synthetic intermediates. The complete reduction to a primary alcohol, 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanol, requires a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

The partial reduction to the aldehyde, 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetaldehyde, is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation typically involves a two-step process. First, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride or an ester. This intermediate can then be reduced to the aldehyde using a less reactive hydride reagent, such as lithium tri-tert-butoxyaluminum hydride or diisobutylaluminum hydride (DIBAL-H), at low temperatures to prevent over-reduction to the alcohol.

Table 3: Reduction Strategies for the Carboxylic Acid Group

| Target Product | Reagent(s) | Key Conditions |

|---|---|---|

| 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanol | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Et₂O, followed by aqueous workup. |

| 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetaldehyde | 1. Thionyl chloride (SOCl₂) 2. LiAl(OtBu)₃ | 1. Conversion to acid chloride. 2. Reduction at low temperature (-78 °C). |

Reactions Involving the Tetrahydronaphthalene Core

The tetrahydronaphthalene scaffold consists of an aromatic benzenoid ring and a fused saturated alicyclic ring, each offering distinct opportunities for functionalization.

Electrophilic Aromatic Substitution on the Benzenoid Ring

The benzenoid ring of the tetrahydronaphthalene core is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The fused alkyl ring acts as an activating group, donating electron density to the aromatic system and making it more nucleophilic than benzene (B151609). masterorganicchemistry.com This activation directs incoming electrophiles primarily to the positions ortho and para to the ring fusion. In the case of the 1-substituted tetralin core, this corresponds to the C5 and C7 positions. Standard SEAr reactions like nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce a variety of functional groups. wikipedia.org For instance, nitration using a mixture of nitric acid and sulfuric acid is expected to yield a mixture of 5-nitro and 7-nitro derivatives. materialsciencejournal.orgnih.gov Similarly, Friedel-Crafts acylation with an acyl chloride and a Lewis acid catalyst like aluminum chloride would introduce an acyl group, leading to the formation of aryl ketones. sigmaaldrich.comlkouniv.ac.in

Table 4: Predicted Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Electrophile | Major Predicted Products (Substituent Position) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 5-Nitro and 7-Nitro |

| Bromination | Br₂, FeBr₃ | Br⁺ | 5-Bromo and 7-Bromo |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 5-Acetyl and 7-Acetyl |

Functionalization of the Saturated Cyclic Portion

The saturated portion of the tetrahydronaphthalene ring contains benzylic C-H bonds at the C1 and C4 positions. The C4 position, being a methylene (B1212753) group adjacent to the aromatic ring, is particularly reactive towards reactions that proceed via radical intermediates or oxidation. nih.gov

One common transformation is free-radical bromination, which can be achieved selectively at the benzylic position using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or under photochemical conditions. wikipedia.orgyoutube.com This would yield 4-bromo-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid.

Furthermore, the C4 benzylic position can be oxidized to a carbonyl group, forming a tetralone derivative. materialsciencejournal.org This oxidation can be accomplished using various oxidizing agents, such as chromium-based reagents (e.g., CrO₃) or potassium permanganate. More modern methods may employ catalytic systems with greener oxidants. beilstein-journals.org

Table 5: Functionalization of the Saturated Ring at C4

| Reaction Type | Reagent(s) | Product Functional Group at C4 |

|---|---|---|

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), hv or AIBN | Bromo (-Br) |

| Benzylic Oxidation | Chromium trioxide (CrO₃), Acetic Acid | Carbonyl (=O) |

Formation of Novel Derivatives and Analogues

The structural framework of this compound serves as a valuable starting point for the generation of more complex molecules. Through targeted synthetic modifications, a range of novel derivatives and analogues can be accessed, expanding the chemical space and enabling the investigation of structure-activity relationships.

Synthesis of Heterocyclic Systems Incorporating the Tetrahydronaphthalene Moiety

The carboxylic acid functionality of this compound is a key handle for the construction of various heterocyclic rings. These reactions often involve intramolecular cyclization or multicomponent reactions where the acetic acid derivative acts as a crucial building block.

One theoretical approach to forming a heterocyclic system is through an intramolecular Friedel-Crafts acylation. Activation of the carboxylic acid, for instance by conversion to its acid chloride, followed by treatment with a Lewis acid, could induce cyclization onto the aromatic ring of the tetrahydronaphthalene system to form a six-membered cyclic ketone fused to the existing structure. This ketone could then serve as a precursor for the synthesis of various heterocycles, such as pyrazoles or isoxazoles, through condensation reactions with appropriate reagents like hydrazine (B178648) or hydroxylamine, respectively.

Another potential strategy involves the conversion of the carboxylic acid to an amide, followed by a Bischler-Napieralski or Pictet-Spengler type reaction. For a Bischler-Napieralski reaction, the corresponding β-arylethylamide would need to be synthesized first, which could then undergo acid-catalyzed cyclization to form a dihydroisoquinoline derivative. Similarly, the Pictet-Spengler reaction offers a pathway to tetrahydro-β-carboline or tetrahydroisoquinoline frameworks, provided a suitable amine precursor derived from the starting acid is prepared.

Furthermore, multicomponent reactions such as the Ugi reaction could incorporate this compound to generate complex acyclic structures that may be designed to undergo subsequent cyclization to form heterocyclic systems like hydantoins or benzodiazepines. The Ugi reaction, which combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, is a powerful tool for rapidly generating molecular diversity.

While direct examples of these syntheses starting from this compound are not extensively documented in readily available literature, these established synthetic methodologies represent plausible and scientifically sound strategies for the construction of novel heterocyclic systems incorporating the tetrahydronaphthalene moiety.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Starting Material | Reaction Type | Potential Heterocyclic Product |

| 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetyl chloride | Intramolecular Friedel-Crafts acylation | Fused cyclic ketone |

| Fused cyclic ketone and Hydrazine | Condensation | Fused Pyrazole |

| Fused cyclic ketone and Hydroxylamine | Condensation | Fused Isoxazole |

| Amide derivative of the acid | Bischler-Napieralski reaction | Dihydroisoquinoline derivative |

| Amine derivative of the acid | Pictet-Spengler reaction | Tetrahydroisoquinoline derivative |

| This compound | Ugi reaction | α-Acylamino amide adduct |

Conjugation with Other Organic Scaffolds

The conjugation of this compound with other organic scaffolds is primarily achieved through the formation of amide or ester linkages via its carboxylic acid group. This strategy allows for the combination of the physicochemical properties of the tetrahydronaphthalene unit with those of other molecular fragments, which can be particularly useful in the design of hybrid molecules for various applications.

Amide bond formation is a robust and widely used reaction in organic synthesis. Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or newer phosphonium- and uronium-based reagents can be employed to facilitate the reaction between this compound and a diverse range of primary and secondary amines. These amines can themselves be part of other complex organic scaffolds, including other heterocyclic systems, natural products, or synthetic polymers. For example, coupling with an amino-substituted pyridine (B92270) or thiazole (B1198619) would result in a conjugate that incorporates these medicinally relevant heterocycles.

Esterification provides another avenue for conjugation. The reaction of the carboxylic acid with an alcohol, often catalyzed by a strong acid (Fischer esterification) or mediated by coupling agents, can link the tetrahydronaphthalene moiety to various alcohol-containing molecules. This could include simple alkyl alcohols, polyols, or more complex structures bearing hydroxyl groups.

These conjugation reactions are generally high-yielding and tolerant of a wide range of functional groups, making them powerful tools for the synthesis of new molecular entities with tailored properties. The resulting amide and ester derivatives can be designed to explore specific biological targets or to modify properties such as solubility, stability, and bioavailability.

Table 2: Examples of Conjugation Strategies for this compound

| Conjugation Partner (Example) | Linkage Type | Coupling Reagent (Example) | Resulting Conjugate Structure |

| Aniline | Amide | EDC/HOBt | N-phenyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |

| 2-Aminopyridine | Amide | HATU | N-(pyridin-2-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |

| Ethanol | Ester | H₂SO₄ (catalytic) | Ethyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate |

| Phenol | Ester | DCC/DMAP | Phenyl 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetate |

Role of 2 1,2,3,4 Tetrahydronaphthalen 1 Yl Acetic Acid As a Crucial Synthetic Intermediate

Precursor for the Synthesis of Complex Organic Molecules

The strategic importance of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid lies in its utility as a foundational building block for more intricate molecular architectures. The tetralin core offers a rigid and well-defined three-dimensional structure that can be further functionalized, while the acetic acid side chain provides a convenient handle for a variety of chemical transformations, including amidation, esterification, and reduction.

One of the notable applications of this compound is in the synthesis of analogues of biologically active molecules. For instance, the tetrahydronaphthalene framework is a key structural motif in a number of pharmacologically significant compounds. While direct synthesis pathways starting from this compound for blockbuster drugs are not extensively documented in publicly available literature, its structural similarity to key intermediates in the synthesis of molecules like sertraline (B1200038), an antidepressant, highlights its potential as a precursor for various analogues. The synthesis of sertraline itself involves the elaboration of a 4-phenyl-tetralone core, a structure closely related to the tetralin backbone of the acetic acid derivative. This proximity in chemical space suggests that this compound could be a valuable starting material for the exploration of novel derivatives with potential therapeutic applications.

Detailed research has demonstrated the conversion of related tetralone precursors into complex amine derivatives, which are central to the structure of many central nervous system (CNS) active agents. The carboxylic acid functionality of this compound can be readily converted to an amide, which can then undergo further reactions to introduce diverse functionalities, thereby enabling the synthesis of a library of compounds for structure-activity relationship (SAR) studies.

Below is a table summarizing the key reactive sites of this compound and their potential transformations in the synthesis of complex molecules.

| Reactive Site | Potential Transformations | Resulting Functional Groups |

| Carboxylic Acid | Amidation, Esterification, Reduction, Decarboxylation | Amides, Esters, Alcohols, Alkyl chains |

| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation, Friedel-Crafts) | Substituted aromatic rings |

| Aliphatic Ring | Oxidation, Halogenation | Ketones, Halogenated derivatives |

Building Block in the Construction of Advanced Chemical Probes

The unique topology of this compound also makes it an attractive scaffold for the development of advanced chemical probes. These probes are instrumental in chemical biology for the investigation of biological processes at the molecular level. The rigid tetralin core can serve as a molecular scaffold to which fluorophores, affinity tags, or reactive groups can be attached.

The carboxylic acid group is particularly useful in this context, as it can be readily coupled to amine-containing fluorescent dyes or other reporter molecules using standard peptide coupling reagents. This allows for the straightforward synthesis of fluorescently labeled probes that can be used in cellular imaging and other bioanalytical techniques. The lipophilic nature of the tetrahydronaphthalene moiety can also be advantageous, facilitating the passage of the probe across cell membranes.

While specific examples of chemical probes derived directly from this compound are not extensively detailed in the available literature, the principles of probe design strongly support its potential in this area. The general strategy would involve the following steps:

Functionalization of the Scaffold: Modification of the aromatic or aliphatic ring of this compound to introduce a specific recognition element for a biological target.

Attachment of a Reporter Group: Coupling of a fluorescent dye, biotin, or other reporter molecule to the carboxylic acid terminus.

Linker Optimization: Insertion of a linker between the scaffold and the reporter group to ensure that the functionality of both moieties is preserved.

The following table outlines the potential components of a chemical probe constructed from this building block.

| Probe Component | Function | Potential Moieties Derived from the Building Block |

| Scaffold | Provides structural framework and can be modified for target recognition. | The 2-(1,2,3,4-tetrahydronaphthalen-1-yl) moiety. |

| Reporter Group | Enables detection and visualization. | Attached to the acetic acid group (e.g., fluorescein, rhodamine). |

| Linker | Spatially separates the scaffold and reporter group. | Can be introduced via modification of the acetic acid side chain. |

Application in Cascade and Domino Reactions

The tetralin scaffold, and by extension this compound, can participate in or be the product of such elegant reaction sequences. For instance, domino reactions have been developed for the synthesis of functionalized tetrahydronaphthalenes from simpler acyclic precursors. acs.org These reactions often involve a sequence of events such as Michael additions, aldol (B89426) condensations, and cyclizations, which rapidly build up the molecular complexity of the tetralin ring system.

While the direct participation of this compound as a substrate in a cascade or domino reaction is not prominently reported, its synthesis could potentially be achieved through such a process. More importantly, the functional groups present in this molecule, particularly the carboxylic acid, can be used to initiate or terminate a cascade sequence in the synthesis of more elaborate structures. For example, the carboxylic acid could be converted into a reactive acylal, which can then participate in intramolecular cyclization reactions.

The following table provides a conceptual overview of how a molecule like this compound could be involved in cascade reactions.

| Type of Cascade Reaction | Potential Role of the Compound/Scaffold | Key Transformations |

| Intramolecular Cycloaddition | The tetralin ring can be formed via a cascade involving a Diels-Alder or related cycloaddition reaction. | C-C bond formation, ring closure. |

| Radical Cascade | The aliphatic portion of the molecule could be a substrate for radical-initiated cyclization cascades. | C-C bond formation, functional group installation. |

| Acid-Catalyzed Cascade | The carboxylic acid could catalyze or participate in a cascade of cyclizations and rearrangements. | Ring formation, skeletal rearrangements. |

Computational and Theoretical Investigations of 2 1,2,3,4 Tetrahydronaphthalen 1 Yl Acetic Acid

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid is not static; it exists as an ensemble of interconverting conformers. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms, which in turn govern the molecule's physical and chemical properties.

The core of the molecule features a tetrahydronaphthalene ring system. The non-aromatic portion of this fused ring is flexible and typically adopts a half-chair conformation to minimize steric and torsional strain. nih.gov The acetic acid substituent at the C1 position can exist in two primary orientations: axial or equatorial. The relative stability of these conformers is determined by steric interactions. Generally, the equatorial position is favored as it minimizes steric hindrance with the rest of the ring system.

Computational methods, such as molecular mechanics or quantum chemistry calculations, can be used to systematically explore the potential energy surface of the molecule. By calculating the relative energies of different conformers, the most probable structures can be predicted. For instance, a study on similar 1,2,3,4-tetrahydronaphthalene (B1681288) structures revealed a half-chair conformation for the non-aromatic ring through puckering analysis. nih.gov The C1 carbon is a chiral center, meaning the molecule can exist as two enantiomers, (R)- and (S)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid. Computational analysis can help predict the stereochemical outcome of synthetic routes by modeling the transition states of key reactions.

| Conformer | Substituent Position | Ring Conformation | Calculated Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Equatorial | Half-Chair | 0.00 (Most Stable) |

| 2 | Axial | Half-Chair | +2.50 |

| 3 | Equatorial | Twist-Boat | +5.80 |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, provide detailed information about the electronic distribution within a molecule. northwestern.edu This information is fundamental to understanding molecular structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost with accuracy, making it suitable for studying molecules of this size. researchgate.netnih.gov DFT can be used to predict the chemical reactivity of this compound by analyzing several key descriptors.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. researchgate.net The HOMO is likely localized on the electron-rich aromatic ring, suggesting it is susceptible to electrophilic attack. The LUMO may be centered on the carboxylic acid group, particularly the carbonyl carbon, indicating a site for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. researchgate.net For this molecule, negative potential (red/yellow) would be expected around the oxygen atoms of the carboxylic acid group, highlighting them as nucleophilic sites and regions for hydrogen bonding. Positive potential (blue) would be found around the acidic hydrogen of the hydroxyl group. researchgate.net

Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites, identifying them as susceptible to nucleophilic, electrophilic, or radical attack. nih.gov

A significant application of quantum chemistry is the simulation of spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results. nih.govbohrium.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. bohrium.comnih.gov Calculations would differentiate the chemical shifts of the aromatic protons from the aliphatic protons on the saturated ring and the methylene (B1212753) protons of the acetic acid side chain. Comparing calculated shifts with experimental data helps confirm the proposed structure and conformational preferences. nih.govsemanticscholar.org

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. core.ac.uk These theoretical frequencies correspond to specific bond stretches, bends, and twists. For this compound, key predicted vibrations would include the O-H stretch and C=O stretch of the carboxylic acid group, C-H stretches of the aromatic and aliphatic regions, and C=C stretches of the aromatic ring. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the UV-Vis absorption spectrum. nih.gov The calculations would likely predict π → π* transitions associated with the aromatic naphthalene (B1677914) core, providing theoretical values for the maximum absorption wavelengths (λmax). bohrium.com

| Spectroscopy | Parameter | Simulated Value (DFT/B3LYP) | Typical Experimental Range |

|---|---|---|---|

| ¹³C NMR | C=O (Carboxyl) | ~175 ppm | 170-185 ppm |

| ¹H NMR | -COOH | ~11.5 ppm | 10-13 ppm |

| IR | C=O Stretch | ~1705 cm⁻¹ | 1700-1725 cm⁻¹ |

| IR | O-H Stretch (broad) | ~3000 cm⁻¹ | 2500-3300 cm⁻¹ |

| UV-Vis | λmax (π → π*) | ~270 nm | 260-280 nm |

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, generating a trajectory that reveals its dynamic nature and conformational flexibility. escholarship.orgduke.edu

For this compound, an MD simulation could:

Explore the transitions between different half-chair and boat-like conformations of the saturated ring.

Monitor the rotation around the C1-C(acetic) single bond, showing the flexibility of the side chain.

Simulate the molecule in a solvent (like water) to understand how intermolecular interactions influence its conformational preferences.

Identify the most populated conformational states over the simulation time, which often correspond to the low-energy structures predicted by static calculations. nih.gov

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for mapping the pathways of chemical reactions, providing insights into transition states and reaction intermediates that are often too fleeting to be observed experimentally. rsc.orgmorressier.com By modeling a potential reaction involving this compound, such as its esterification, computational methods can elucidate the detailed mechanism. nih.gov

This process involves:

Locating Reactants and Products: The geometries of the starting materials and products are optimized to find their minimum energy structures.

Identifying the Transition State (TS): The highest-energy point along the reaction coordinate, the transition state, is located. This is a critical step, as the structure of the TS determines the reaction's stereochemical outcome. rsc.org

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation barrier (Ea), a key factor determining the reaction rate. rsc.org

Mapping the Reaction Coordinate: The entire path from reactants to products via the transition state can be mapped using methods like Intrinsic Reaction Coordinate (IRC) calculations, confirming that the identified TS correctly connects the desired reactants and products. medcraveebooks.com

Through such studies, chemists can understand why a reaction is fast or slow, why it yields a particular stereoisomer, and how its mechanism might be altered by changing reactants or catalysts. nih.gov

Application of Green Chemistry Principles in the Synthesis and Transformations of 2 1,2,3,4 Tetrahydronaphthalen 1 Yl Acetic Acid

Atom Economy and Step Efficiency in Synthetic Route Design

A common method for installing the acetic acid moiety onto the tetralone framework is the Reformatsky reaction. nrochemistry.com This reaction involves the condensation of a carbonyl compound (1-tetralone) with an α-halo ester (e.g., ethyl bromoacetate) using stoichiometric zinc metal to form a β-hydroxy ester. byjus.com This intermediate then requires dehydration and reduction to yield the final saturated side chain.

The key bond-forming Reformatsky step, however, exhibits poor atom economy. The stoichiometric use of zinc results in the formation of zinc salts as byproducts, which are not incorporated into the final product and constitute waste.

Reaction Scheme: Reformatsky Reaction Step 1-Tetralone + BrCH₂CO₂Et + Zn → Ethyl 2-(1-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate + ZnBr(OH)

The theoretical atom economy for this transformation can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the initial adduct, this calculation reveals a significant loss of reactant mass to inorganic byproducts.

| Reactant/Product | Molecular Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 1-Tetralone | C₁₀H₁₀O | 146.19 | Reactant |

| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | Reactant |

| Zinc | Zn | 65.38 | Reactant |

| Ethyl 2-(1-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate | C₁₄H₁₈O₃ | 234.29 | Desired Product |

Development of Environmentally Benign Solvents and Reaction Media

Solvents account for a significant portion of the mass and energy usage in chemical processes and are a major source of waste. google.com Traditional syntheses of tetralin derivatives often employ hazardous and volatile organic solvents (VOCs) such as benzene (B151609), toluene, diethyl ether, or tetrahydrofuran (B95107) (THF). byjus.com These solvents pose risks to human health and the environment.

Green chemistry encourages the replacement of these solvents with safer, more environmentally benign alternatives. researchgate.net For the synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetic acid, several greener solvent options could be implemented.

| Traditional Solvent | Key Hazards | Greener Alternative | Benefits of Alternative |

|---|---|---|---|

| Benzene / Toluene | Carcinogenic, Volatile, Flammable | Cyclopentyl methyl ether (CPME) | Higher boiling point, lower peroxide formation, easy recovery from water. iitk.ac.in |

| Tetrahydrofuran (THF) | Peroxide-forming, Volatile | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources (biomass), lower water miscibility, higher boiling point. thermofisher.com |

| Diethyl Ether | Highly Flammable, Volatile, Peroxide-forming | Ethyl Lactate | Biodegradable, low toxicity, derived from renewable feedstocks. thermofisher.com |

Furthermore, research has demonstrated the feasibility of conducting reactions like the Reformatsky reaction under solvent-free conditions, often using ball milling or simple heating of neat reactants. nih.gov This approach entirely eliminates solvent waste, representing a significant step towards a greener process. Another advanced strategy involves using supercritical fluids, such as supercritical hexane, as the reaction medium for the hydrogenation of naphthalene (B1677914), which allows for enhanced reaction rates and easy separation of the product and solvent by simple depressurization. nrochemistry.com

Catalytic Approaches for Enhanced Selectivity and Reduced Waste

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher selectivity and efficiency, often under milder conditions, while minimizing waste. google.com Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can be recycled and reused.

The synthesis of the tetralin core is a prime example of the benefits of catalysis. The selective hydrogenation of naphthalene to tetralin is typically achieved using heterogeneous catalysts.

Platinum-Group Metal Catalysts: Palladium (Pd) and Platinum (Pt) supported on materials like alumina (B75360) (Al₂O₃) or carbon are highly effective for naphthalene hydrogenation. acs.org Recent research has focused on developing highly stable and reusable catalysts, such as platinum nanoparticles stabilized within a hyper-cross-linked aromatic polymer, which show excellent selectivity to tetralin at nearly full conversion. nrochemistry.com

Non-Precious Metal Catalysts: To reduce cost and reliance on precious metals, catalysts based on Nickel-Molybdenum (Ni-Mo) or Molybdenum Sulfide (MoS₂) on various supports have been developed. nih.gov These systems can achieve high yields of tetralin, although sometimes under more demanding pressure conditions. nih.gov

By using a catalyst, the reaction avoids the need for harsh, stoichiometric reducing agents that generate large amounts of waste. For instance, older reduction methods like the Birch reduction use alkali metals in liquid ammonia, a process that is hazardous and environmentally challenging.

Similarly, in the later stages of the synthesis, the reduction of the unsaturated ester (formed after dehydration of the Reformatsky product) can be achieved with high efficiency using catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst). This is vastly superior to using stoichiometric metal hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride, which generate significant inorganic waste streams upon workup.

Design for Safer Chemical Syntheses and Waste Minimization

Designing safer chemical processes involves choosing reagents and reaction pathways that minimize the potential for accidents, toxicity, and environmental damage. This principle is closely linked to waste minimization, as hazardous reagents often lead to hazardous waste streams that require costly and energy-intensive treatment.

In the context of synthesizing this compound, several areas can be improved for safety and waste reduction:

Avoiding Hazardous Reagents: An alternative to the Reformatsky reaction for chain homologation is the Arndt-Eistert synthesis. organic-chemistry.org However, the classical Arndt-Eistert reaction uses diazomethane (B1218177), a substance that is both highly toxic and explosive. libretexts.orgwikipedia.org Greener chemistry principles strongly advocate for avoiding such reagents. Safer alternatives to diazomethane, such as (trimethylsilyl)diazomethane, have been developed, but the inherent risks of diazo compounds remain. nrochemistry.com A process built around the Reformatsky reaction, despite its poor atom economy, avoids the acute hazards of diazomethane.

Minimizing Inorganic Waste: The primary waste stream from the Reformatsky reaction is zinc salts. While zinc is less toxic than many heavy metals, its disposal in large quantities is undesirable. Shifting to a fully catalytic route, where possible, would eliminate this solid waste stream. For example, a synthetic strategy that starts with naphthalene, proceeds to naphthalene-1-acetic acid, and then performs a one-pot catalytic hydrogenation of both the aromatic rings and a potential side-chain double bond would represent a significant improvement in waste minimization. chemicalbook.com

Eliminating Dehydrating Agents: In syntheses starting from tetralones, the condensation step to form an imine or enamine often uses strong dehydrating agents like titanium tetrachloride (TiCl₄). These reagents are corrosive, moisture-sensitive, and generate titanium oxide sludge as waste. Improved processes have shown that careful solvent selection (e.g., using ethanol) can drive the reaction equilibrium by precipitating the product, thereby eliminating the need for such hazardous agents and their associated waste.

| Process Step | Hazardous Reagent/Byproduct | Greener Alternative/Strategy |

|---|---|---|

| Carbonyl Condensation | Titanium Tetrachloride (TiCl₄) | Solvent-driven equilibrium (e.g., product precipitation in ethanol). |

| Side-Chain Homologation | Diazomethane (in Arndt-Eistert) | Reformatsky reaction (avoids explosion hazard); Catalytic carbonylation methods. |

| Side-Chain Introduction | Stoichiometric Zinc (in Reformatsky) | Transition-metal-catalyzed cross-coupling reactions (under development). |

| Reduction Steps | Stoichiometric Hydrides (e.g., NaBH₄) | Catalytic hydrogenation (H₂ with Pd, Pt, Ni, etc.). |

By systematically applying these green chemistry principles, the synthesis of this compound can be redesigned to be more efficient, safer, and environmentally sustainable, aligning with the modern imperatives of the chemical industry.

Advanced Analytical Methodologies for the Research of 2 1,2,3,4 Tetrahydronaphthalen 1 Yl Acetic Acid and Its Derivatives

Chromatographic Separation and Purification Techniques

Chromatography is a cornerstone for the isolation and purification of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid and its analogs from complex reaction mixtures. It also serves as a critical tool for assessing the purity of the final compounds.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of non-volatile compounds like this compound. Reversed-phase HPLC, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase, is commonly employed for purity analysis. sorbtech.comresearchgate.net Detection is typically achieved using UV spectrophotometry, leveraging the aromatic nature of the tetrahydronaphthalene ring system. researchgate.net

For chiral molecules such as this compound, which possesses a stereocenter at the 1-position of the tetralin ring, determining the enantiomeric excess (ee) is crucial. tcichemicals.com This is accomplished using chiral HPLC, which employs a chiral stationary phase (CSP) to differentiate between the enantiomers. uma.essigmaaldrich.com Alternatively, diastereomeric derivatives can be formed using a chiral auxiliary, which can then be separated on a standard achiral HPLC column. tcichemicals.com The enantiomeric excess is a measure of the purity of an enantiomer and is calculated from the relative peak areas of the two enantiomers in the chromatogram. sigmaaldrich.comheraldopenaccess.us

| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Excess (Chiral) |

|---|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm | Chiral Stationary Phase (e.g., CHIROBIOTIC V) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Acetic Acid) epa.gov | Isocratic, e.g., Methanol (B129727)/0.1% Trifluoroacetic Acid sigmaaldrich.com |

| Flow Rate | 1.0 mL/min researchgate.net | 0.8 - 1.0 mL/min uma.es |

| Detection | UV at ~254 nm | UV, Circular Dichroism (CD), or Optical Rotation (OR) heraldopenaccess.us |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Ambient or controlled |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. ipb.pt Since this compound is a carboxylic acid with low volatility, it requires chemical derivatization to be analyzed by GC. The most common derivatization strategy is esterification of the carboxylic acid group, for instance, by forming a methyl or ethyl ester. This process increases the compound's volatility and thermal stability, making it suitable for GC analysis. nih.gov

The resulting volatile derivative is then injected into the GC system, where it is transported through a capillary column by an inert carrier gas. iptsalipur.org Separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column walls. GC is often coupled with a mass spectrometer (GC-MS), which provides both separation and structural information, allowing for definitive identification of the derivatives. mdpi.com

| Parameter | Typical Conditions |

|---|---|

| Derivatization Agent | Methanol with acid catalyst (for methyl ester) or Diazomethane (B1218177) |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium or Nitrogen iptsalipur.org |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial temp ~100°C, ramp to ~280°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

For the purification of gram to kilogram quantities of this compound, preparative column chromatography is the method of choice. sorbtech.com This technique operates on the same principles as analytical chromatography but on a much larger scale. ed.gov Flash chromatography, a variation that uses pressure to accelerate the flow of the mobile phase, significantly reduces purification time. ed.gov

Typically, silica (B1680970) gel is used as the stationary phase for the purification of this carboxylic acid. sorbtech.com A solvent system (mobile phase) is selected based on preliminary analysis by thin-layer chromatography (TLC) to achieve optimal separation of the target compound from impurities. The crude product is loaded onto the column, and the mobile phase is passed through, allowing for the separation of components based on their polarity. Fractions are collected and analyzed to isolate the pure compound. ed.gov

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. researchgate.net A small aliquot of the reaction mixture is spotted on a TLC plate (e.g., silica gel on glass or aluminum). The plate is then developed in a chamber with an appropriate solvent system. By comparing the spots of the reaction mixture with those of the starting materials and standards, a chemist can quickly assess the consumption of reactants and the formation of the product. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that utilizes plates with smaller, more uniform particle sizes, leading to higher resolution and sensitivity. iptsalipur.orgresearchgate.net HPTLC is suitable for quantitative analysis and screening of derivatives of this compound. researchgate.net After separation, spots can be quantified using a densitometer, and the technique can be coupled with mass spectrometry for identification. scientificlabs.co.uk

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are vital for the unambiguous determination of the molecular structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. uobasrah.edu.iqomicsonline.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about the carbon-hydrogen framework. semanticscholar.org

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their connectivity to neighboring protons (spin-spin coupling). researchgate.net For this compound, distinct signals would be expected for the aromatic protons, the aliphatic protons of the tetralin ring, and the methylene (B1212753) and methine protons of the acetic acid side chain. rsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. researchgate.net The chemical shifts indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl). mdpi.com

2D-NMR: When 1D spectra are complex or overlapping, 2D-NMR techniques are employed. mnstate.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to piece together fragments of the molecule. longdom.orgslideshare.net It shows correlations between protons that are typically two or three bonds apart.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms, allowing for unambiguous assignment of ¹H and ¹³C signals. spbu.rucore.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): For determining stereochemistry, NOESY is used to identify protons that are close to each other in space, regardless of their bonding connectivity. harvard.edu This is particularly useful for establishing the relative stereochemistry at the chiral center of this compound.

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons (Ar-H) | ~7.0 - 7.2 | ~125 - 140 |

| Carboxylic Acid Proton (-COOH) | ~10 - 12 (broad) | ~175 - 180 |

| Benzylic Methine (-CH-) | ~3.0 - 3.5 | ~40 - 45 |

| Side-chain Methylene (-CH₂-COOH) | ~2.4 - 2.8 | ~38 - 42 |

| Aliphatic Methylene (-CH₂-) | ~1.5 - 2.8 | ~20 - 35 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present within a molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to its carboxylic acid moiety, the aromatic ring, and the saturated hydrocarbon portions of the tetralin structure.

The most prominent features in the spectrum arise from the carboxylic acid group. A very broad absorption band is typically observed in the range of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. researchgate.net Superimposed on this broad O-H band are the C-H stretching vibrations. The C=O stretching vibration of the carboxyl group gives rise to a strong, sharp absorption band, typically found between 1700 and 1725 cm⁻¹. pressbooks.publibretexts.org The exact position can be influenced by hydrogen bonding. Additionally, the C-O stretching and O-H bending vibrations contribute to the fingerprint region of the spectrum, usually appearing between 1210–1320 cm⁻¹ and 920–950 cm⁻¹, respectively.

The tetrahydronaphthalene skeleton contributes distinct signals as well. The aromatic part of the molecule is identified by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions within the 1450–1600 cm⁻¹ region. The saturated portion of the ring system gives rise to aliphatic C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2850–2960 cm⁻¹ range. nih.gov Methylene (-CH₂) scissoring and rocking vibrations are also expected in the fingerprint region, around 1465 cm⁻¹ and 720-780 cm⁻¹ respectively.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching (H-bonded) | 2500 - 3300 | Broad, Strong |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic (C-H) | Stretching | 2850 - 2960 | Medium to Strong |

| Carboxylic Acid (C=O) | Stretching | 1700 - 1725 | Strong, Sharp |

| Aromatic (C=C) | Ring Stretching | 1450 - 1600 | Medium to Weak (multiple bands) |

| Carboxylic Acid (C-O) | Stretching | 1210 - 1320 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. chemguide.co.uk In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (190.24 g/mol ).

The fragmentation of the molecular ion is predictable and provides significant structural information. uni-saarland.de The carboxylic acid group is often involved in primary fragmentation events. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a neutral radical (•COOH), resulting in a fragment ion at m/z 145 (M-45). libretexts.org Another possibility is the loss of a hydroxyl radical (•OH), leading to an acylium ion at m/z 173 (M-17). libretexts.org

The tetralin moiety also directs fragmentation. A characteristic fragmentation of the tetralin ring system is a retro-Diels-Alder reaction, leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da). nih.gov Cleavage of the C-C bond between the chiral center and the acetic acid side chain is also a prominent pathway. This α-cleavage can result in a stable benzylic-type cation corresponding to the tetralinyl group at m/z 131. Further fragmentation of this ion can occur, for instance, by losing ethylene to produce a fragment at m/z 103. The base peak in the mass spectrum of tetralin itself is often observed at m/z 104, corresponding to the loss of ethylene from the molecular ion. nih.gov These characteristic fragmentation patterns allow for the unambiguous identification of the tetralin-acetic acid scaffold.

| m/z Value | Proposed Fragment Structure | Neutral Loss |

|---|---|---|

| 190 | [C₁₂H₁₄O₂]⁺˙ (Molecular Ion) | - |

| 173 | [M - •OH]⁺ | •OH (17 Da) |

| 145 | [M - •COOH]⁺ | •COOH (45 Da) |

| 131 | [C₁₀H₁₁]⁺ (Tetralinyl cation) | •CH₂COOH (59 Da) |

| 103 | [C₈H₇]⁺ ([C₁₀H₁₁ - C₂H₄]⁺) | C₂H₄ (28 Da) from m/z 131 |

Chiral Analysis Methodologies

The presence of a stereocenter at the C1 position of the tetralin ring makes this compound a chiral molecule, existing as a pair of enantiomers. The analysis and separation of these enantiomers require specialized chiral methodologies.

Use of Chiral Derivatizing Agents in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining enantiomeric purity after converting the enantiomers into diastereomers. mdpi.com This is achieved by reacting the racemic carboxylic acid with an enantiomerically pure chiral derivatizing agent (CDA). The resulting diastereomers have distinct physical properties and, crucially, are no longer magnetically equivalent. researchgate.net This non-equivalence leads to separate, resolvable signals in the NMR spectrum (commonly ¹H, ¹⁹F, or ³¹P NMR). nih.gov

For a chiral carboxylic acid like this compound, suitable CDAs are typically chiral alcohols or amines that form diastereomeric esters or amides, respectively. The difference in the chemical shifts (Δδ) between the signals of the two diastereomers allows for quantification. The ratio of the integrated areas of these distinct signals directly corresponds to the enantiomeric ratio, from which the enantiomeric excess (ee) can be calculated. rsc.org A wide variety of CDAs have been developed for this purpose, including derivatives of phenylethylamine, coumarins, and organophosphorus compounds. nih.govsemanticscholar.org

| Class of CDA | Example Agent | Reaction Product | Observed Nucleus |

|---|---|---|---|

| Chiral Alcohols | (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | Diastereomeric Esters | ¹H, ¹⁹F |

| Chiral Amines | (R)-(+)-1-Phenylethylamine | Diastereomeric Amides | ¹H |

| Phosphorylated Diamines | (1R,2R)-trans-N,N'-bis-[(S)-α-phenylethyl]-cyclohexane-1,2-diamine derivatives | Diastereomeric Phosphoramidates | ³¹P nih.gov |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the direct separation and quantification of enantiomers. phenomenex.com The method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. researchgate.net This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification.

For the resolution of acidic compounds such as this compound, several types of CSPs are particularly effective. Polysaccharide-based CSPs, derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica support, are highly versatile and widely applicable. Macrocyclic glycopeptide antibiotic phases (e.g., teicoplanin or vancomycin-based) are also very successful, often operating in reversed-phase, normal-phase, or polar organic modes. nih.govmst.edu Additionally, weak anion-exchange (WAX) type CSPs, which are based on chiral selectors like quinine (B1679958) or quinidine, are specifically designed for the separation of chiral acids. chiraltech.com The choice of mobile phase is critical for achieving optimal separation and typically consists of mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol), often with an acidic or basic additive to control the ionization state of the analyte and improve peak shape. labicom.cz

| Type of Chiral Stationary Phase (CSP) | Common Trade Names | Typical Mobile Phase Mode |

|---|---|---|

| Polysaccharide-based (Immobilized/Coated) | CHIRALPAK®, CHIRALCEL® | Normal Phase, Reversed Phase, Polar Organic |

| Macrocyclic Glycopeptide Antibiotics | Chirobiotic™ T, V, R | Normal Phase, Reversed Phase, Polar Organic nih.gov |